molecular formula C16H20F3N5O B2504293 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198506-81-7

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2504293
CAS No.: 2198506-81-7
M. Wt: 355.365
InChI Key: PVLHFHQFXGKWML-UHFFFAOYSA-N
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Description

2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS: 2198506-81-7) is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and a methoxy-linked piperidine-triazole moiety at the 2-position. Its molecular formula is C₁₆H₂₀F₃N₅O, with a molecular weight of 355.36 g/mol . The SMILES notation (FC(F)(F)c1cccc(OCC2CCN(CCn3nccn3)CC2)n1) highlights its distinct structural attributes, including the trifluoromethyl group, triazole ring, and piperidine scaffold.

Properties

IUPAC Name

2-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(22-14)25-12-13-4-8-23(9-5-13)10-11-24-20-6-7-21-24/h1-3,6-7,13H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHFHQFXGKWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect the balance of carbon dioxide and bicarbonate in the body, potentially impacting physiological processes that depend on this balance.

Biological Activity

The compound 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a trifluoromethyl pyridine structure. This unique combination contributes to its distinct chemical and biological properties.

Biological Activities

1. Antimicrobial Activity

  • Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy.

2. Anticancer Properties

  • Research indicates that triazole-containing compounds can induce apoptosis in cancer cells. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
  • A structure-activity relationship (SAR) analysis suggested that modifications in the piperidine moiety could enhance anticancer activity by improving interaction with cellular targets such as DNA or specific protein kinases .

3. Neuropharmacological Effects

  • Compounds with a piperidine structure are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may have potential as an anxiolytic or antidepressant due to its ability to modulate neurotransmitter systems .
  • The incorporation of the triazole ring may also contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar triazole compounds have been shown to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various triazole derivatives against human breast cancer cell lines. The results indicated that compounds with structural similarities to the target compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

CompoundIC50 (µM)Cancer Type
Compound A10Breast Cancer
Compound B15Colon Cancer
Target Compound8Breast Cancer

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, derivatives were tested against MRSA (Methicillin-resistant Staphylococcus aureus). The target compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Standard Antibiotic4MRSA
Target Compound8MRSA

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Functional Groups Notable Activity/Properties Reference ID
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Pyridine, piperidine, triazole 355.36 Trifluoromethyl, methoxy, triazole No reported bioactivity
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Piperazine, indane, benzo-dioxane ~450 (estimated) Piperazine, benzo-dioxane Potent D4 receptor antagonist (Ki = 2.4 nM)
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) Pyrrolopyridine, piperazine 387.89 Chlorophenyl, piperazine Selective D4 antagonist (Ki = 2.5 nM)
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine Pyrimidine, pyrazole, trifluoromethyl 474.33 Dual trifluoromethyl, methoxyphenyl No reported bioactivity
Compound 12 (from ) Pyridine, triazole, pyrrolo-thiazolo-pyrimidine ~800 (estimated) Chlorophenyl, methoxyphenyl, triazole Synthetic intermediate

Piperidine/Piperazine Derivatives

  • S 18126 and L 745,870 () are selective dopamine D4 receptor antagonists with nanomolar affinity (Ki = 2.4–2.5 nM). Their piperazine/piperidine scaffolds enable precise receptor interaction, similar to the piperidine-triazole moiety in the target compound. However, the target lacks reported receptor-binding data, limiting direct pharmacological comparisons .
  • Synthetic Utility: The piperidine-triazole linkage in the target compound resembles intermediates in , where triazole-pyridine hybrids are synthesized for complex heterocyclic systems (e.g., pyrrolo-thiazolo-pyrimidines).

Trifluoromethyl-Substituted Systems

  • The trifluoromethyl group in the target compound and 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine () enhances lipophilicity and metabolic stability. However, neither compound has disclosed bioactivity, contrasting with trifluoromethyl-containing drugs like celecoxib (COX-2 inhibitor) .

Triazole-Containing Heterocycles

  • Triazole rings (e.g., in the target compound and ’s intermediates) contribute to hydrogen bonding and π-π stacking interactions. For example, triazole-pyridine hybrids in act as precursors for larger heterocycles, but their pharmacological profiles are unexplored .

Research Findings and Limitations

  • Structural Similarities vs. Functional Gaps : While the target compound shares motifs with D4 antagonists (e.g., piperidine/piperazine), its lack of receptor-binding data precludes definitive pharmacological classification.
  • Synthetic Potential: Its triazole and methoxy groups align with intermediates in complex heterocycle synthesis (), suggesting utility in drug discovery pipelines .
  • Need for Further Studies : Comparative analyses of trifluoromethyl effects on stability or receptor binding, as seen in and , are critical next steps for this compound.

Q & A

Q. What are the recommended synthetic routes for 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperidine functionalization : Alkylation of piperidine derivatives with triazole-containing ethyl groups under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Coupling reactions : Mitsunobu or nucleophilic substitution for attaching the pyridine moiety, with optimization of base strength (e.g., K₂CO₃ vs. NaH) to enhance yields .
  • Trifluoromethyl integration : Late-stage introduction via halogen-exchange (Halex) reactions or direct fluorination using Selectfluor® .
    Optimization Strategies :
  • Use design of experiments (DOE) to screen parameters (temperature, solvent, catalyst). For example, fractional factorial designs can reduce trials while identifying critical variables like reaction time and stoichiometry .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the piperidine, triazole, and pyridine moieties. Key signals include the trifluoromethyl group (δ ~120-125 ppm in ¹³C) and triazole protons (δ ~7.5-8.5 ppm in ¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns, particularly for the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or microbial enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based or spectrophotometric methods. For example, measure IC₅₀ values via NADPH depletion kinetics .
  • Cellular viability assays : Use MTT or resazurin reduction in cancer/microbial cell lines to assess cytotoxicity or growth inhibition. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the triazole substituents (e.g., 1H- vs. 2H-triazole), piperidine linker length, or pyridine substituents (e.g., replacing CF₃ with Cl or OCH₃) .
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to ATP pockets in kinases). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole nitrogen) and hydrophobic regions (e.g., CF₃ group) using QSAR models .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assay protocols : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), culture conditions, and compound solubility (use DMSO ≤0.1% to avoid solvent toxicity) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. For example, reconcile discrepancies in IC₅₀ values by normalizing to internal controls .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For instance, silence suspected kinase targets and re-test compound efficacy .

Q. How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction path prediction : Apply quantum mechanical calculations (DFT or ab initio) to model transition states and identify low-energy pathways for key steps (e.g., triazole cyclization) .
  • Machine learning (ML) : Train models on reaction databases (e.g., USPTO) to predict feasible synthetic routes. Input descriptors include bond dissociation energies and atom electronegativities .
  • Solvent/catalyst screening : Use COSMO-RS simulations to rank solvents for solubility/reactivity or identify catalysts (e.g., Pd/Cu) for cross-coupling steps .

Q. What advanced analytical techniques address challenges in characterizing degradation products?

Methodological Answer:

  • LC-MS/MS : Couple liquid chromatography with tandem MS to identify hydrolytic or oxidative degradation products (e.g., cleavage of the piperidine-triazole bond) .
  • Stability studies : Conduct forced degradation under ICH guidelines (acid/base, thermal, photolytic stress) and quantify degradation via peak area normalization in HPLC .
  • Isotopic labeling : Use ¹⁸O or deuterated water to trace hydrolysis pathways and confirm degradation mechanisms .

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